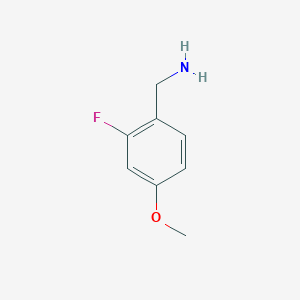

(2-Fluoro-4-methoxyphenyl)methanamine

Description

BenchChem offers high-quality (2-Fluoro-4-methoxyphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-4-methoxyphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFBKZFZNVESRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

(2-Fluoro-4-methoxyphenyl)methanamine , a fluorinated aromatic amine, is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it a valuable scaffold for the synthesis of novel compounds with tailored biological activities and material characteristics. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and key applications, offering a technical resource for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

(2-Fluoro-4-methoxyphenyl)methanamine is typically handled as its hydrochloride salt for improved stability and ease of handling. The physicochemical properties of the parent amine and its hydrochloride salt are crucial for its application in synthesis and formulation.

| Property | Value | Source/Comment |

| Chemical Name | (2-Fluoro-4-methoxyphenyl)methanamine | IUPAC |

| Synonyms | 2-Fluoro-4-methoxybenzylamine | |

| CAS Number | 937783-85-2 (Hydrochloride) | [1][2] |

| Molecular Formula | C₈H₁₀FNO | [3] |

| Molecular Weight | 155.17 g/mol | [3] |

| Appearance | White to off-white solid (Hydrochloride) | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Synthesis and Reaction Pathways

The synthesis of (2-Fluoro-4-methoxyphenyl)methanamine is most commonly achieved through the reduction of the corresponding benzonitrile precursor, 2-fluoro-4-methoxybenzonitrile. This transformation is a cornerstone of amine synthesis and can be accomplished via several reliable methods. The choice of reducing agent is critical and is dictated by factors such as scale, available equipment, and desired chemoselectivity.

Caption: Synthetic route to (2-Fluoro-4-methoxyphenyl)methanamine.

Synthesis of 2-Fluoro-4-methoxybenzonitrile (Precursor)

The precursor, 2-fluoro-4-methoxybenzonitrile, is a critical starting material. While commercially available, understanding its synthesis provides deeper insight into the overall process. A common route involves the cyanation of a suitable aromatic halide.

Reduction of 2-Fluoro-4-methoxybenzonitrile to (2-Fluoro-4-methoxyphenyl)methanamine

The conversion of the nitrile to the primary amine is a key transformation. Two robust and widely used methods are presented below.

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[1][4] This method is often preferred for its high yields and relatively fast reaction times on a laboratory scale.

Experimental Protocol:

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.

-

Reagent Preparation: A suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes) is prepared in the reaction flask and cooled to 0 °C in an ice bath.[5]

-

Addition of Nitrile: A solution of 2-fluoro-4-methoxybenzonitrile (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Workup (Fieser Method): The reaction mixture is cooled to 0 °C, and the excess LAH is cautiously quenched by the sequential and dropwise addition of:

-

Isolation: The resulting granular precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (2-Fluoro-4-methoxyphenyl)methanamine.

-

Purification (as Hydrochloride Salt): For purification and improved stability, the crude amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent. The resulting precipitate of (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Caption: Workflow for LiAlH₄ reduction of 2-fluoro-4-methoxybenzonitrile.

For larger-scale synthesis, catalytic hydrogenation using Raney® Nickel is a more practical and safer alternative to LAH. This method avoids the handling of pyrophoric hydrides and simplifies the workup procedure.

Experimental Protocol:

-

Apparatus Setup: A hydrogenation vessel (e.g., a Parr shaker or a flask suitable for balloon hydrogenation) is charged with 2-fluoro-4-methoxybenzonitrile (1 equivalent) and a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: A catalytic amount of water-wet Raney® Nickel (typically 5-10 wt%) is carefully added to the reaction mixture.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi, or a hydrogen balloon). The reaction mixture is then agitated (stirred or shaken) at room temperature or with gentle heating until the uptake of hydrogen ceases. Reaction progress should be monitored by TLC or GC-MS.

-

Workup: The reaction mixture is carefully filtered through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with water and disposed of appropriately.

-

Isolation: The filtrate is concentrated under reduced pressure to afford the crude amine.

-

Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt as described in Method A.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for confirming the structure and purity of (2-Fluoro-4-methoxyphenyl)methanamine. While specific spectra are often proprietary to commercial suppliers, the expected spectral features are outlined below based on the compound's structure and data from analogous compounds.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. - A singlet or broad singlet for the -CH₂- protons of the benzylamine moiety. - A singlet for the -OCH₃ protons. - A broad singlet for the -NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR | - Aromatic carbons showing characteristic chemical shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. - Signals for the benzylic carbon (-CH₂-), the methoxy carbon (-OCH₃), and other aromatic carbons with smaller C-F coupling constants. |

| FT-IR | - N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine). - C-H stretching vibrations of the aromatic ring and the CH₂ and CH₃ groups. - C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. - A strong C-O stretching vibration for the methoxy group. - A C-F stretching vibration. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the free base (155.17 g/mol ). - Characteristic fragmentation patterns, including the loss of the amino group and cleavage of the benzylic C-C bond. |

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling (2-Fluoro-4-methoxyphenyl)methanamine and its precursors. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds suggest the following:

-

Hazards: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Fluorinated organic compounds may have unique toxicological properties. The hydrochloride salt is likely to be a skin and eye irritant.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2]

For detailed safety information, it is imperative to consult the specific Safety Data Sheet provided by the supplier.

Applications in Research and Development

The unique substitution pattern of (2-Fluoro-4-methoxyphenyl)methanamine makes it a valuable intermediate in several areas of chemical research:

-

Medicinal Chemistry: The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy and amine groups provide handles for further chemical modification. This scaffold has been explored in the development of agents targeting the central nervous system.[8]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a building block for novel pesticides and herbicides.

-

Materials Science: Aromatic amines are precursors to a wide range of polymers, dyes, and other functional materials. The fluorine and methoxy substituents can be used to fine-tune the electronic and physical properties of these materials.

Conclusion

(2-Fluoro-4-methoxyphenyl)methanamine is a key synthetic intermediate with significant potential in drug discovery and materials science. A thorough understanding of its chemical properties, reliable synthetic routes, and proper handling procedures is essential for its effective utilization in research and development. This guide provides a foundational technical overview to aid scientists in harnessing the potential of this versatile chemical building block.

References

- Organic Syntheses Procedure. [URL: https://orgsyn.org/demo.aspx?prep=v76p0231]

- ChemicalBook. (2-fluoro-4-methoxyphenyl)methanamine Product Description. [URL: https://www.chemicalbook.com/ProductDesc_937783-85-2_EN.htm]

- PubChem. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/52991947]

- Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [URL: https://www.organic-synthesis.com/2021/01/nitrile-to-amine-lialh4-or-lah.html]

- University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-4-3.html]

- ResearchGate. Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. [URL: https://www.researchgate.

- ChemicalBook. 937783-85-2((2-fluoro-4-methoxyphenyl)methanamine) Product Description. [URL: https://www.chemicalbook.com/ProductDescription_CB41553781_EN.htm]

- University of Rochester. Workup for Aluminum Hydride Reductions. [URL: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=aluminum_hydride]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds]

- BLD Pharm. 937783-85-2|(2-Fluoro-4-methoxyphenyl)methanamine hydrochloride. [URL: https://www.bldpharm.com/products/937783-85-2.html]

- Master Organic Chemistry. Reagent Friday: Raney Nickel. [URL: https://www.masterorganicchemistry.com/2011/09/30/reagent-friday-raney-nickel/]

- PubChemLite. (2-fluoro-4-methoxyphenyl)methanamine hydrochloride (C8H10FNO). [URL: https://pubchemlite.com/compound/(2-fluoro-4-methoxyphenyl)methanaminehydrochloride]

- MySkinRecipes. (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride. [URL: https://myskinrecipes.com/ingredients/2-fluoro-4-methoxyphenyl-methanamine-hydrochloride]

- YouTube. Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. [URL: https://www.youtube.

- Spectrum Chemical. SAFETY DATA SHEET. [URL: https://www.spectrumchemical.com/MSDS/M1220.pdf]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC222710050]

- The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra05837a]

- ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [URL: https://www.acgpubs.org/doc/20200317124310-658.pdf]

Sources

- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 2. 937783-85-2 CAS MSDS ((2-fluoro-4-methoxyphenyl)methanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - (2-fluoro-4-methoxyphenyl)methanamine hydrochloride (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. (2-Fluoro-4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]

(2-Fluoro-4-methoxyphenyl)methanamine synthesis pathways

An In-Depth Technical Guide to the Synthesis of (2-Fluoro-4-methoxyphenyl)methanamine

Introduction

(2-Fluoro-4-methoxyphenyl)methanamine is a key structural motif and a valuable building block in contemporary medicinal chemistry and drug development. Its substituted benzylamine framework is integral to the synthesis of a variety of pharmacologically active molecules. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group modulates the electronic and steric properties of the molecule.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific application.

Pathway 1: Direct Reductive Amination of 2-Fluoro-4-methoxybenzaldehyde

This pathway represents one of the most direct and efficient methods for the synthesis of (2-Fluoro-4-methoxyphenyl)methanamine. Reductive amination is a cornerstone of amine synthesis, combining the formation of an imine from a carbonyl compound and an amine source with an in-situ reduction in a single pot.

Principle and Rationale

The reaction proceeds via the initial condensation of 2-fluoro-4-methoxybenzaldehyde with an ammonia source to form a transient imine intermediate. This intermediate is then immediately reduced by a hydride agent present in the reaction mixture to yield the target primary amine. The key advantage of this approach is its operational simplicity and high atom economy.[2] The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are selective for the protonated imine over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[3][4]

Experimental Protocol: Reductive Amination

Materials:

-

2-Fluoro-4-methoxybenzaldehyde

-

Ammonium acetate or ammonia in methanol (7N solution)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol, add a significant excess of an ammonia source, such as ammonium acetate (approx. 10 eq) or a 7N solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate flask, dissolve sodium cyanoborohydride (approx. 1.5 eq) in a minimal amount of methanol.

-

Cool the aldehyde/ammonia mixture to 0 °C using an ice bath.

-

Slowly add the NaBH₃CN solution to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully quench by adding 1 M HCl until the pH is acidic, which neutralizes excess reducing agent.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Basify the aqueous layer with 1 M NaOH until the pH is >10 to liberate the free amine.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2-Fluoro-4-methoxyphenyl)methanamine.

-

Purify the product via silica gel column chromatography or distillation as required.

Data Presentation: Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Characteristics | Citation |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective at neutral to slightly acidic pH; toxic cyanide byproducts. | [5] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), THF | Mild and selective; does not require pH control; tolerates acid-sensitive groups. | [4] |

| Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) | Ethanol, Methanol | "Green" method, high yielding; may reduce other functional groups. | [5] |

| Amine-Borane Complexes (e.g., Benzylamine-Borane) | THF, Methanol | Stable, mild reagents that can be highly effective. | [5] |

Visualization: Reductive Amination Workflow

Caption: Workflow for the direct reductive amination pathway.

Pathway 2: Gabriel Synthesis

The Gabriel synthesis is a classic and robust method for preparing primary amines from primary alkyl halides. Its principal advantage is the complete avoidance of over-alkylation, which often plagues direct alkylation of ammonia, thus ensuring the exclusive formation of the primary amine.[6]

Principle and Rationale

This two-stage process begins with the synthesis of the requisite electrophile, 1-(bromomethyl)-2-fluoro-4-methoxybenzene. This is typically achieved via a free-radical bromination of 2-fluoro-4-methoxytoluene using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[7]

The second stage involves an Sₙ2 reaction where the phthalimide anion, acting as an ammonia surrogate, displaces the bromide.[8] The resulting N-alkylphthalimide intermediate is non-nucleophilic, preventing further reaction.[8] The final step is the liberation of the primary amine, most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which cleaves the imide to yield the desired amine and a stable phthalhydrazide byproduct.[9]

Experimental Protocol

Part A: Synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene [7]

-

In a round-bottom flask, dissolve 2-fluoro-4-methoxytoluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) under an inert atmosphere.

-

Monitor the reaction by TLC until the starting toluene is consumed (typically 1-4 hours).

-

Cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.

Part B: Gabriel Synthesis [9]

-

Add potassium phthalimide (1.1 eq) to a solution of 1-(bromomethyl)-2-fluoro-4-methoxybenzene (1.0 eq) in an anhydrous polar aprotic solvent like DMF.

-

Heat the reaction mixture to 80-100 °C and stir for several hours until the alkyl halide is consumed (monitor by TLC).

-

Cool the reaction to room temperature and pour it into water, causing the N-alkylphthalimide intermediate to precipitate. Filter and dry the solid.

-

Suspend the N-alkylphthalimide intermediate in ethanol or methanol.

-

Add hydrazine hydrate (5-10 eq) and heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

-

Cool the mixture, acidify with concentrated HCl, and filter off the phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with aqueous NaOH to basify and liberate the free amine, then extract with an organic solvent (e.g., ether or DCM).

-

Dry and concentrate the organic extracts to yield the target amine.

Data Presentation: Troubleshooting Radical Bromination

| Issue | Potential Cause(s) | Recommended Solution | Citation |

| Low Conversion | Inactive initiator; radical inhibitors (e.g., O₂); insufficient heat/light. | Use fresh AIBN; degas solvent and use inert atmosphere; ensure proper reflux temperature. | [7] |

| Di-bromination | Excess NBS; prolonged reaction time. | Use ≤ 1.1 eq of NBS; monitor reaction closely and stop upon completion. | [7] |

| Ring Bromination | Polar solvent; acidic impurities; absence of initiator. | Use a non-polar solvent; ensure reagents are pure; confirm initiator activity. | [7] |

Visualization: Gabriel Synthesis Pathway

Caption: The two-stage Gabriel synthesis pathway.

Pathway 3: Reduction of 2-Fluoro-4-methoxybenzonitrile

This pathway offers a linear approach starting from the corresponding benzonitrile. The reduction of a nitrile to a primary amine is a fundamental and reliable transformation in organic synthesis.

Principle and Rationale

This method hinges on the chemical reduction of the carbon-nitrogen triple bond of 2-fluoro-4-methoxybenzonitrile. The choice of reducing agent is the primary experimental variable. Potent hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective but require strictly anhydrous conditions and a careful quenching procedure.[10] An alternative is catalytic hydrogenation, using catalysts such as Raney® Nickel under a hydrogen atmosphere. This method is often preferred for larger-scale synthesis due to its milder conditions, easier workup, and avoidance of pyrophoric reagents.[10]

Experimental Protocol: LiAlH₄ Reduction

Materials:

-

2-Fluoro-4-methoxybenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-fluoro-4-methoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting nitrile.

-

Once complete, cool the flask back to 0 °C and carefully quench the reaction using the Fieser workup method:

-

Slowly add X mL of water (where X = grams of LiAlH₄ used).

-

Slowly add X mL of 15% aqueous NaOH.

-

Slowly add 3X mL of water.

-

-

Stir the resulting granular white precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the solid thoroughly with THF or ether.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amine.

Visualization: Nitrile Reduction Pathway

Caption: Linear pathway for nitrile reduction to the amine.

Comparative Analysis of Synthetic Pathways

| Parameter | Reductive Amination | Gabriel Synthesis | Nitrile Reduction |

| Number of Steps | 1 (from aldehyde) | 2 (from toluene) | 1 (from nitrile) |

| Starting Materials | Aldehyde, Ammonia | Toluene derivative, Phthalimide | Benzonitrile |

| Key Reagents | NaBH₃CN, NaBH(OAc)₃ | NBS, AIBN, Hydrazine | LiAlH₄, H₂/Raney Ni |

| Atom Economy | High | Moderate (phthalhydrazide waste) | High |

| Scalability | Good; catalytic versions excellent | Moderate; radical reactions can be tricky to scale | Good, especially catalytic hydrogenation |

| Safety & Hazards | Use of toxic cyanoborohydride | Use of toxic brominating agents; hydrazine is toxic | LiAlH₄ is pyrophoric; high-pressure H₂ |

| Selectivity | Excellent for primary amine | Excellent; no over-alkylation | Excellent |

Conclusion and Expert Recommendation

The choice of synthetic pathway for preparing (2-Fluoro-4-methoxyphenyl)methanamine depends heavily on the specific context of the synthesis, including scale, available starting materials, and safety infrastructure.

-

For rapid, lab-scale synthesis and derivatization , Reductive Amination (Pathway 1) is often the method of choice. Its one-pot nature and the commercial availability of the starting aldehyde make it highly efficient and convenient.

-

When absolute prevention of over-alkylation is critical and the starting toluene is readily available , the Gabriel Synthesis (Pathway 2) provides an exceptionally clean and reliable, albeit longer, route to the pure primary amine.

-

For large-scale industrial production , Nitrile Reduction (Pathway 3) , particularly via catalytic hydrogenation, is likely the most viable option. This route avoids stoichiometric, hazardous reagents like LiAlH₄ and toxic intermediates, offering a safer, more environmentally benign, and cost-effective process.

Ultimately, each pathway offers a validated and effective route to a key pharmaceutical building block. A thorough assessment of the factors outlined in this guide will enable researchers and drug development professionals to make an informed and strategic decision for their synthetic campaigns.

References

-

Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Bowman, M. D., & Peterson, J. S. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

ResearchGate. (n.d.). Radical Bromination by the Use of Various Solvents | Download Table. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

(2-Fluoro-4-methoxyphenyl)methanamine CAS number and structure

An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity through unique non-covalent interactions, and altered pKa—provide a powerful tool for optimizing lead compounds into viable drug candidates.[1] The (2-Fluoro-4-methoxyphenyl)methanamine moiety is an exemplar of a high-value building block, combining the benefits of a fluoro substituent with the electronic and steric influence of a methoxy group on a benzylamine framework. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and strategic application.

Compound Identification and Structural Analysis

(2-Fluoro-4-methoxyphenyl)methanamine is a primary amine that belongs to the class of substituted benzylamines. Its structure is characterized by a benzene ring substituted with a fluorine atom at the 2-position, a methoxy group at the 4-position, and a methanamine group at the 1-position.

| Identifier | Value |

| IUPAC Name | (2-Fluoro-4-methoxyphenyl)methanamine |

| Synonyms | 2-Fluoro-4-methoxybenzylamine |

| CAS Number (Free Base) | 937843-59-9 |

| CAS Number (HCl Salt) | 937783-85-2 |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| SMILES | COC1=CC(=C(C=C1)CN)F |

| InChI | InChI=1S/C8H10FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 |

Structural Diagram

Caption: 2D Structure of (2-Fluoro-4-methoxyphenyl)methanamine.

Influence of Substituents on Reactivity and Properties

The chemical personality of (2-Fluoro-4-methoxyphenyl)methanamine is dictated by the interplay of its three functional groups:

-

Methanamine Group (-CH₂NH₂): As a primary amine, this group is basic and nucleophilic, making it the primary site for reactions such as acylation, alkylation, and formation of imines. It is the key handle for integrating this building block into larger molecular structures.

-

Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Its net effect is to increase the electron density of the aromatic ring, particularly at the ortho and para positions. This has implications for any subsequent electrophilic aromatic substitution reactions.

-

Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs. For fluorine, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution. The presence of fluorine can significantly alter the pKa of the amine and introduce favorable metabolic properties in a drug candidate.

Synthesis and Manufacturing

The most direct and industrially scalable route to (2-Fluoro-4-methoxyphenyl)methanamine is via the reductive amination of its corresponding aldehyde, 2-Fluoro-4-methoxybenzaldehyde. This two-step synthetic sequence starts from commercially available precursors.

Synthesis of the Precursor: 2-Fluoro-4-methoxybenzaldehyde (CAS: 331-64-6)

The precursor aldehyde is a critical starting material. A common and reliable method for its preparation is the oxidation of 2-fluoro-4-methoxybenzyl alcohol.[2]

Caption: Synthesis of the aldehyde precursor.

Synthesis of (2-Fluoro-4-methoxyphenyl)methanamine via Reductive Amination

Reductive amination is a powerful and widely used transformation that converts a carbonyl group into an amine.[3] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the target amine. A key advantage is that this can often be performed as a one-pot procedure. A plausible and efficient method for the synthesis of 2-fluoro-4-methoxybenzylamine involves the Leuckart-Wallach reaction, using ammonium formate as both the ammonia source and the reducing agent.

Caption: Reductive amination workflow.

Detailed Experimental Protocol (Leuckart-Wallach Reaction)

This protocol is adapted from a procedure for a structurally similar compound and is expected to provide good yields for the target molecule.[4]

Reactants:

-

2-Fluoro-4-methoxybenzaldehyde (1.0 eq)

-

Ammonium formate (5.0 eq)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ammonium formate (5.0 eq).

-

Heat the ammonium formate to approximately 170°C until it melts and the evolution of gas is observed.

-

Cool the molten ammonium formate to 120°C.

-

Slowly add 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) to the flask with vigorous stirring.

-

Maintain the reaction mixture at 120°C for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the flask and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude amine is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether to precipitate the hydrochloride salt, which can be purified by recrystallization. Alternatively, the free base can be purified by vacuum distillation.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and confirmed by spectroscopic methods (NMR, IR).

Physicochemical and Spectroscopic Characterization

While extensive experimental data for this specific molecule is not widely published, the following table provides a combination of data from closely related analogs and predicted values, offering a reliable profile for research purposes.

| Property | Value / Description | Source / Method |

| Appearance | Colorless to pale yellow liquid | Analogy to isomers |

| Boiling Point | ~209 °C (Predicted) | Computational prediction |

| pKa | ~9.1 (Predicted) | Computational prediction |

| Solubility | Soluble in methanol, ethanol, dichloromethane. Sparingly soluble in water. | General for benzylamines |

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the writing of this guide, experimental NMR spectra for (2-Fluoro-4-methoxyphenyl)methanamine are not available in the public literature. However, based on established principles of NMR spectroscopy and analysis of related compounds, a predicted spectrum can be described.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~7.2-7.3 ppm (t, 1H): Aromatic proton at C5, coupled to the adjacent fluorine (C2) and the proton at C6.

-

δ ~6.6-6.7 ppm (m, 2H): Aromatic protons at C3 and C6.

-

δ ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ ~3.8 ppm (s, 2H): Methylene (-CH₂-) protons of the benzyl group.

-

δ ~1.5 ppm (br s, 2H): Amine (-NH₂) protons. The chemical shift and appearance of this peak can vary significantly with concentration and solvent.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~160 ppm (d, J ≈ 245 Hz): Carbon C2, directly attached to fluorine, showing a large one-bond C-F coupling constant.

-

δ ~158 ppm (s): Carbon C4, attached to the methoxy group.

-

δ ~130 ppm (d): Aromatic carbon.

-

δ ~125 ppm (d): Aromatic carbon.

-

δ ~110 ppm (d): Aromatic carbon.

-

δ ~102 ppm (d): Aromatic carbon.

-

δ ~55 ppm (s): Methoxy (-OCH₃) carbon.

-

δ ~40 ppm (d): Methylene (-CH₂-) carbon, potentially showing a small C-F coupling.

Applications in Medicinal Chemistry and Drug Discovery

The (2-Fluoro-4-methoxyphenyl)methanamine scaffold is a valuable building block for the synthesis of complex molecular architectures in drug discovery programs. Its utility stems from the predictable reactivity of the primary amine and the beneficial properties conferred by the substituted aromatic ring.

Role as a Key Intermediate

Substituted benzylamines are foundational in the synthesis of a wide range of pharmaceuticals, including enzyme inhibitors and receptor modulators.[5][6] The primary amine of (2-Fluoro-4-methoxyphenyl)methanamine can be readily functionalized to introduce the scaffold into a target molecule. For example, it can undergo:

-

Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides.

-

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Further alkylation: To form secondary or tertiary amines.

Precedent in Biologically Active Molecules

While direct examples of approved drugs containing this exact fragment are not prominent, numerous patents and research programs utilize structurally similar motifs. For instance, fluorinated and methoxy-substituted phenyl rings are common in kinase inhibitors, GPCR ligands, and other therapeutic classes. The specific substitution pattern of this molecule makes it an attractive starting point for exploring structure-activity relationships (SAR) in lead optimization campaigns. The synthesis of compounds for treating conditions like congenital adrenal hyperplasia has utilized similar fluorinated and methoxylated building blocks, underscoring the relevance of this chemical space.[7]

Safety, Handling, and Storage

As a substituted benzylamine, (2-Fluoro-4-methoxyphenyl)methanamine should be handled with appropriate care, assuming it shares the hazard profile of its chemical class.

-

Health Hazards: Assumed to be corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

(2-Fluoro-4-methoxyphenyl)methanamine is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is accessible through well-established synthetic routes like reductive amination from its corresponding aldehyde. The combination of a reactive amine handle with a metabolically robust and electronically tuned aromatic ring makes it a valuable tool for the synthesis of novel bioactive compounds. This guide provides the foundational knowledge for its synthesis, characterization, and application, empowering researchers to effectively utilize this versatile scaffold in their research and development endeavors.

References

-

Ragan, J. A., Jones, B. P., Castaldi, M. J., et al. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 2002, 78, 63. Available at: [Link]

- Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

-

Vicker, N., Bailey, H. V., Smith, A., et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 2017, 22(7), 1148. Available at: [Link]

-

Wikipedia contributors. Benzylamine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]

-

Wagner, J. M., et al. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 2009, 65(Pt 6), o1339. Available at: [Link]

-

Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Mokhtari, J., et al. Supporting Information for [Title of Paper]. Royal Society of Chemistry.

-

Kurosawa, W., Kan, T., & Fukuyama, T. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 2002, 79, 186. Available at: [Link]

- US Patent 12,128,033 B2. Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine.

-

Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008, 37(2), 320-330.

- CN Patent 102304035A. Preparation method of 2-fluoro-4-methoxyacetophenone.

- US Patent Application. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- CN Patent 102311352B. Synthesis method for 2-methoxy-4-methylbenzylamine.

- WO Patent 2022136206A1. A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.

- WO Patent 2025/109026 A1.

Sources

- 1. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | C15H16FNO | CID 738562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US12128033B2 - Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (2-Fluoro-4-methoxyphenyl)methanamine

Introduction

(2-Fluoro-4-methoxyphenyl)methanamine is a substituted benzylamine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its chemical structure, featuring a fluorine atom and a methoxy group on the aromatic ring, imparts unique electronic and lipophilic properties that are often sought in drug design to enhance metabolic stability, binding affinity, and bioavailability. The precise structural elucidation and purity assessment of this intermediate are paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredients.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Fluoro-4-methoxyphenyl)methanamine. As a self-validating system, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of the molecular structure. This guide is intended for researchers, scientists, and drug development professionals, offering not just the spectral data but also the causality behind the experimental choices and a thorough interpretation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For (2-Fluoro-4-methoxyphenyl)methanamine, both ¹H and ¹³C NMR are indispensable.

Theoretical Principles

¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency radiation causes a transition between these states, and the precise frequency at which this occurs (the chemical shift, δ) is highly dependent on the local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm). Furthermore, the interaction between the spins of neighboring protons leads to signal splitting (spin-spin coupling), which provides information about the number of adjacent protons.

¹³C NMR spectroscopy operates on the same principles but observes the carbon-13 isotope. Since the natural abundance of ¹³C is low (~1.1%), the spectra are typically acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom. The chemical shift of a carbon atom is also indicative of its electronic environment.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (2-Fluoro-4-methoxyphenyl)methanamine.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted Spectroscopic Data and Interpretation

Table 1: Predicted ¹H NMR Data for (2-Fluoro-4-methoxyphenyl)methanamine (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | t | 1H | H-6 | Coupled to H-5 and the fluorine at C-2. |

| ~6.70 | dd | 1H | H-5 | Coupled to H-6 and H-3. |

| ~6.60 | dd | 1H | H-3 | Coupled to H-5 and the fluorine at C-2. |

| 3.80 | s | 3H | -OCH₃ | Methoxy protons, typically a singlet in this region. |

| 3.75 | s | 2H | -CH₂NH₂ | Benzylic protons, appear as a singlet. |

| 1.50 | br s | 2H | -NH₂ | Amine protons, often a broad singlet that can exchange with D₂O. |

Interpretation of ¹H NMR:

-

The aromatic region is expected to show three distinct signals due to the substitution pattern. The proton at C-6 will likely be a triplet due to coupling with the adjacent proton and the fluorine atom. The protons at C-3 and C-5 will appear as doublets of doublets.

-

The methoxy group protons will be a sharp singlet around 3.80 ppm.

-

The benzylic protons of the aminomethyl group will also be a singlet.

-

The amine protons are expected to be a broad singlet, and their signal would disappear upon the addition of a drop of D₂O to the NMR tube, confirming their assignment.

Table 2: Predicted ¹³C NMR Data for (2-Fluoro-4-methoxyphenyl)methanamine (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 (d) | C-2 | Carbon bearing the fluorine atom, shows a large C-F coupling constant. |

| ~158 | C-4 | Carbon attached to the electron-donating methoxy group. |

| ~130 (d) | C-1 | Quaternary carbon, shows a smaller C-F coupling. |

| ~125 (d) | C-6 | Coupled to the fluorine atom. |

| ~115 (d) | C-5 | Coupled to the fluorine atom. |

| ~100 (d) | C-3 | Carbon adjacent to the fluorine atom, shows a significant C-F coupling. |

| 55.5 | -OCH₃ | Methoxy carbon. |

| 40.0 | -CH₂NH₂ | Benzylic carbon. |

Interpretation of ¹³C NMR:

-

The spectrum will show eight distinct carbon signals.

-

The carbons in the aromatic ring that are coupled to the fluorine atom (C-1, C-2, C-3, C-5, and C-6) will appear as doublets due to C-F coupling. The carbon directly bonded to the fluorine (C-2) will exhibit the largest coupling constant.

-

The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.

-

The aliphatic carbons of the methoxy and aminomethyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Theoretical Principles

Different types of chemical bonds (e.g., C-H, N-H, C=O, C-O) vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational frequencies. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation. By analyzing the absorption bands in the spectrum, one can deduce the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) or Neat Sample

For a liquid sample like (2-Fluoro-4-methoxyphenyl)methanamine, the spectrum can be easily obtained using an ATR accessory or as a neat film between salt plates.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Place a single drop of (2-Fluoro-4-methoxyphenyl)methanamine directly onto the ATR crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Sample Preparation (Neat Film):

-

Place a drop of the liquid sample on a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin film of the liquid.

-

Mount the "sandwich" in the spectrometer's sample holder and acquire the spectrum.

Diagram: IR Spectroscopy Workflow

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Predicted Spectroscopic Data and Interpretation

Table 3: Predicted IR Absorption Bands for (2-Fluoro-4-methoxyphenyl)methanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂- and -OCH₃) |

| 1600-1450 | Strong | Aromatic C=C skeletal vibrations |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O stretch (symmetric) |

| 1200-1100 | Strong | C-F stretch |

| 850-800 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation of IR Spectrum:

-

The most characteristic feature for a primary amine is the presence of a doublet of sharp peaks in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.

-

Strong absorptions in the 1250-1000 cm⁻¹ range are indicative of the C-O stretching of the methoxy group and the C-F stretch.

-

The pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can provide further evidence for the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation pattern.

Theoretical Principles

In a typical mass spectrometer, molecules are first ionized, often by electron impact (EI) or by chemical ionization (CI). The resulting molecular ions and any fragment ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. An EI mass spectrum plots the relative abundance of the detected ions as a function of their m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺˙), which provides the molecular weight of the compound. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like (2-Fluoro-4-methoxyphenyl)methanamine.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation:

-

Prepare a dilute solution of (2-Fluoro-4-methoxyphenyl)methanamine in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

As the separated components elute from the column, they enter the mass spectrometer's ion source, where they are ionized by electron impact.

-

The mass analyzer scans a range of m/z values to generate a mass spectrum for each eluting component.

Diagram: GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis.

Predicted Spectroscopic Data and Interpretation

The predicted mass spectrometry data for (2-Fluoro-4-methoxyphenyl)methanamine is available from PubChem. The monoisotopic mass is 155.07465 Da.

Table 4: Predicted Mass Spectrometry Fragmentation Data for (2-Fluoro-4-methoxyphenyl)methanamine

| m/z | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 155 | [M]⁺˙ | - | C₈H₁₀FNO⁺˙ |

| 138 | [M-NH₃]⁺˙ | NH₃ | C₈H₇FO⁺˙ |

| 125 | [M-CH₂NH₂]⁺ | •CH₂NH₂ | C₇H₆FO⁺ |

Interpretation of Mass Spectrum:

-

The molecular ion peak is expected at m/z 155, which corresponds to the molecular weight of the compound. The presence of a single nitrogen atom results in an odd molecular weight, consistent with the nitrogen rule.

-

A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a peak at m/z 138.

-

Alpha-cleavage, the breaking of the bond between the benzylic carbon and the aromatic ring, would lead to the formation of a tropylium-like ion. However, the most likely alpha-cleavage for a benzylamine is the loss of the aminomethyl radical to give a substituted phenyl cation, or the loss of a hydrogen radical. The most prominent fragmentation for benzylamines is often the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a resonance-stabilized iminium cation. In this case, cleavage of the bond between the aromatic ring and the CH₂NH₂ group would result in a fragment at m/z 125.

Conclusion

The synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and self-validating framework for the comprehensive structural characterization of (2-Fluoro-4-methoxyphenyl)methanamine. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine and the fluoro- and methoxy-substituted aromatic ring. Mass spectrometry provides the molecular weight and offers further structural insights through the analysis of fragmentation patterns. This guide provides the theoretical underpinnings, detailed experimental protocols, and predicted spectral data to aid researchers in the unambiguous identification and quality assessment of this important synthetic intermediate.

References

-

Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent Technologies, Inc. [Link]

-

Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. [Link]

-

ResearchGate. (2025). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]

-

Atmospheric Environment. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Environment, 273, 118968. [Link]

-

ResearchGate. (2025). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. [Link]

- Study.com

An In-Depth Technical Guide to the Synthesis of (2-Fluoro-4-methoxyphenyl)methanamine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-methoxyphenyl)methanamine is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the fluoro and methoxy groups on the phenyl ring imparts unique electronic and metabolic properties to molecules incorporating this moiety. This guide provides a comprehensive overview of the primary synthetic routes to (2-Fluoro-4-methoxyphenyl)methanamine, with a focus on the selection of starting materials and detailed, field-proven experimental protocols. As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying chemical principles and rationale that inform the synthesis strategy, ensuring both reproducibility and a deep understanding of the process.

Core Synthetic Strategies: A Comparative Overview

The synthesis of (2-Fluoro-4-methoxyphenyl)methanamine predominantly proceeds through two main intermediates: 2-Fluoro-4-methoxybenzaldehyde and 2-Fluoro-4-methoxybenzonitrile . A third, less common but viable route, involves the intermediacy of a 2-Fluoro-4-methoxybenzyl halide . The choice of starting material is often dictated by commercial availability, cost, and the desired scale of the synthesis.

| Parameter | Route 1: From Benzaldehyde | Route 2: From Benzonitrile | Route 3: From Benzyl Halide |

| Key Starting Material | 2-Fluoro-4-methoxybenzaldehyde | 2-Fluoro-4-methoxybenzonitrile | 2-Fluoro-4-methoxybenzyl alcohol |

| Key Transformation | Reductive Amination | Catalytic Hydrogenation | Nucleophilic Substitution |

| Typical Reagents | Ammonia, NaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst | H₂/Raney Ni, H₂/Pd/C, LiAlH₄ | SOCl₂, PBr₃, then NH₃ or equivalent |

| Reported Yields | Good to Excellent | Good to Excellent | Moderate to Good |

| Key Advantages | Direct, often one-pot | High yielding, clean reaction | Avoids handling of nitriles |

| Potential Challenges | Over-alkylation, imine stability | High-pressure hydrogenation, catalyst poisoning | Lability of benzyl halide |

Route 1: Reductive Amination of 2-Fluoro-4-methoxybenzaldehyde

This is arguably the most common and direct route to (2-Fluoro-4-methoxyphenyl)methanamine. The aldehyde serves as a versatile precursor, readily undergoing condensation with an amine source to form an imine, which is then reduced in situ to the desired benzylamine.

Synthesis of the Starting Material: 2-Fluoro-4-methoxybenzaldehyde

The commercial availability of 2-Fluoro-4-methoxybenzaldehyde is good, but for large-scale syntheses or when starting from more fundamental building blocks, its preparation is a key initial step. A common laboratory-scale synthesis involves the formylation of 3-fluoroanisole.

A robust method for this transformation is the Duff reaction or related formylation procedures. The use of hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) provides a mild and effective system for the formylation of activated aromatic rings, with a high degree of para-selectivity.[1]

-

To a stirred solution of 3-fluoroanisole (1.0 eq) in trifluoroacetic acid (10 vol), add hexamethylenetetramine (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and water (20 vol).

-

Basify the aqueous solution to a pH of 8-9 with a saturated solution of sodium carbonate.

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Fluoro-4-methoxybenzaldehyde as a solid.

Reductive Amination Protocol

The choice of reducing agent is critical for the success of the reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is particularly well-suited for this transformation, as it tolerates a wide range of functional groups and can be used in a one-pot procedure.[2]

-

To a solution of 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol (15 vol), add ammonium acetate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 30 °C.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (2 x 10 vol).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude (2-Fluoro-4-methoxyphenyl)methanamine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Route 2: Reduction of 2-Fluoro-4-methoxybenzonitrile

The reduction of a nitrile offers another efficient pathway to the target benzylamine. This method is particularly attractive if 2-Fluoro-4-methoxybenzonitrile is a more readily available or cost-effective starting material.

Synthesis of the Starting Material: 2-Fluoro-4-methoxybenzonitrile

This nitrile can be prepared from 2-fluoro-4-bromoanisole via a cyanation reaction, typically using copper(I) cyanide in a polar aprotic solvent like DMF or NMP.

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 2-fluoro-4-bromoanisole (1.0 eq) and copper(I) cyanide (1.2 eq) in anhydrous DMF (10 vol).

-

Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS.

-

Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride (to complex with excess cyanide) and aqueous ammonia.

-

Extract the product with toluene or ethyl acetate (3 x 15 vol).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure, and purify the residue by column chromatography or recrystallization to yield 2-Fluoro-4-methoxybenzonitrile.

Nitrile Reduction Protocol

The reduction of the nitrile to the primary amine can be achieved through various methods, with catalytic hydrogenation being a common and clean approach. Raney nickel is a cost-effective and highly active catalyst for this transformation.[3][4]

-

To a solution of 2-Fluoro-4-methoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol containing aqueous ammonia (to suppress secondary amine formation), add a catalytic amount of Raney nickel (5-10 wt%).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification can be achieved by vacuum distillation or by salt formation as described in the reductive amination route.

Route 3: From 2-Fluoro-4-methoxybenzyl Halide

This two-step route involves the conversion of the corresponding benzyl alcohol to a benzyl halide, followed by nucleophilic substitution with an amine source. While less direct, it can be a viable option depending on the availability of the starting alcohol.

Synthesis of the Starting Material: 2-Fluoro-4-methoxybenzyl Alcohol

The benzyl alcohol can be prepared by the reduction of 2-Fluoro-4-methoxybenzaldehyde using a mild reducing agent like sodium borohydride.

Conversion to Benzyl Halide and Amination

The benzyl alcohol is then converted to a more reactive benzyl chloride or bromide using reagents such as thionyl chloride or phosphorus tribromide. The resulting benzyl halide is then reacted with ammonia or a protected ammonia equivalent to furnish the target amine.

-

Halogenation: To a solution of 2-Fluoro-4-methoxybenzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude 2-Fluoro-4-methoxybenzyl chloride, which is often used without further purification.

-

Amination: The crude benzyl chloride is dissolved in a solvent such as THF or ethanol and treated with an excess of aqueous or methanolic ammonia in a sealed vessel at elevated temperature (e.g., 60-80 °C) until the reaction is complete. Work-up involves partitioning between an organic solvent and water, followed by extraction and purification as described in the previous sections. A patent for a similar synthesis of 2,4-difluorobenzylamine details the use of hexamethylenetetramine followed by acidic hydrolysis to obtain the primary amine, which can be a useful alternative to direct amination with ammonia.[5]

Conclusion

The synthesis of (2-Fluoro-4-methoxyphenyl)methanamine can be effectively achieved through several reliable routes, with the choice of starting material being the primary determinant of the overall strategy. The reductive amination of 2-Fluoro-4-methoxybenzaldehyde offers a direct and often one-pot procedure, making it a popular choice for laboratory-scale synthesis. For larger-scale production, the catalytic hydrogenation of 2-Fluoro-4-methoxybenzonitrile presents a clean and high-yielding alternative, provided the necessary high-pressure equipment is available. The benzyl halide route, while involving an additional step, provides a viable option when the corresponding alcohol is readily accessible. The protocols outlined in this guide are based on established and robust chemical transformations and can be adapted and optimized to suit specific laboratory or industrial requirements.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxybenzaldehyde 97 331-64-6.

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972-3973.

-

Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved January 19, 2026, from [Link]

- Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

- Google Patents. (n.d.). Preparation method of 2-fluoro-4-methoxyacetophenone.

-

Reaction Chemistry & Engineering. (2023). Continuous catalytic transfer hydrogenation of benzonitrile to benzylamine. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). WO 2025/109026 A1.

- Google Patents. (n.d.). WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.

-

Wikipedia. (n.d.). Formylation. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy-. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile.

-

ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N‐benzylidenebenzylamine (2 aa). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Process for formylation.

-

UniTo. (n.d.). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. Retrieved January 19, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Step-by-step hydrogenation mechanism of benzonitrile to benzylamine on.... Retrieved January 19, 2026, from [Link]

-

Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof.

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ResearchGate. (n.d.). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved January 19, 2026, from [Link]

Sources

- 1. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

(2-Fluoro-4-methoxyphenyl)methanamine molecular weight and formula

An In-Depth Technical Guide to (2-Fluoro-4-methoxyphenyl)methanamine for Advanced Research Applications

Authored by a Senior Application Scientist

Introduction

(2-Fluoro-4-methoxyphenyl)methanamine, also known as 2-fluoro-4-methoxybenzylamine, is a highly functionalized aromatic amine that has emerged as a critical building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic combination of a reactive primary amine, a metabolically robust methoxy group, and a bioisosteric fluorine atom on a phenyl ring system offers a unique set of physicochemical properties. These features make it an invaluable intermediate for synthesizing complex molecular architectures with tailored biological activities.